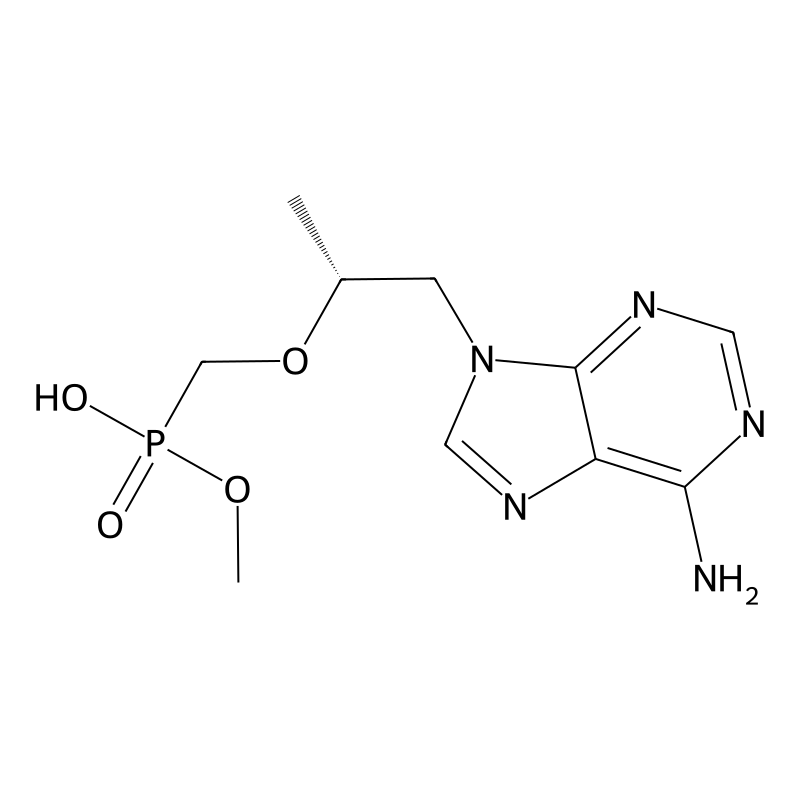

Tenofovir Monomethyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Tenofovir Monomethyl Ester is a chemical compound with the molecular formula and a molecular weight of 301.24 g/mol. It is categorized as an acyclic phosphonate nucleotide analogue, primarily recognized for its role as an antiviral agent, particularly in the treatment of human immunodeficiency virus (HIV) infections. This compound serves as a prodrug of Tenofovir, which is a well-known reverse transcriptase inhibitor. The structure of Tenofovir Monomethyl Ester allows it to be converted into the active form, making it effective in inhibiting viral replication .

The chemical behavior of Tenofovir Monomethyl Ester is characterized by its ability to undergo hydrolysis, which converts it into its active form, Tenofovir. This reaction typically occurs in biological systems where enzymes facilitate the cleavage of the ester bond, releasing Tenofovir and allowing it to exert its antiviral effects. The hydrolysis reaction can be represented as follows:

This transformation is crucial for its therapeutic activity against HIV, as the active form effectively inhibits the reverse transcriptase enzyme necessary for viral replication .

Tenofovir Monomethyl Ester exhibits significant biological activity as an antiviral agent. Its primary mechanism involves the inhibition of reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. By blocking this enzyme, Tenofovir prevents the conversion of viral RNA into DNA, thereby halting the viral life cycle. Additionally, studies have shown that Tenofovir Monomethyl Ester possesses activity against other viruses, including hepatitis B virus, further highlighting its potential utility in antiviral therapy .

- Formation of Phosphonate: The initial step often involves the reaction of a suitable alcohol with a phosphonic acid derivative.

- Esterification: This is followed by esterification with methylating agents to introduce the methyl group.

- Purification: The final product is purified through methods such as recrystallization or chromatography to obtain Tenofovir Monomethyl Ester in high purity.

These synthetic routes are essential for producing this compound for research and therapeutic applications .

Tenofovir Monomethyl Ester is primarily utilized in biomedical research and pharmaceutical development. Its applications include:

- Antiviral Research: It serves as a key compound in studies aimed at understanding antiviral mechanisms and developing new therapies against HIV and other viral infections.

- Drug Development: As a prodrug, it aids in formulating drugs that enhance bioavailability and therapeutic efficacy.

- Analytical Chemistry: The compound is also used in method development for quality control processes in pharmaceutical manufacturing .

Research on interaction studies involving Tenofovir Monomethyl Ester has focused on its pharmacokinetics and pharmacodynamics. Key findings include:

- Drug-Drug Interactions: Studies have indicated that Tenofovir Monomethyl Ester may interact with other antiretroviral medications, influencing their absorption and bioavailability.

- Metabolic Pathways: Investigations into metabolic pathways have shown that enzymes such as esterases play a significant role in converting Tenofovir Monomethyl Ester into its active form.

- Toxicology Studies: Safety assessments have been conducted to evaluate potential toxic effects associated with prolonged exposure or high doses of Tenofovir Monomethyl Ester .

Several compounds share structural or functional similarities with Tenofovir Monomethyl Ester. These include:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Tenofovir | Active form; direct reverse transcriptase inhibitor | |

| Adefovir | Nucleotide analogue; used for hepatitis B treatment | |

| Emtricitabine | Nucleoside analogue; used in combination therapies | |

| Lamivudine | Nucleoside analogue; effective against HIV |

Uniqueness

Tenofovir Monomethyl Ester is unique due to its prodrug nature, allowing it to be converted into an active antiviral agent within the body. This property enhances its bioavailability compared to other compounds that do not undergo such metabolic activation. Furthermore, its specific targeting of reverse transcriptase positions it as a critical component in HIV treatment regimens, differentiating it from other nucleoside and nucleotide analogues .

Conventional Organic Synthesis Approaches

The conventional chemical synthesis of tenofovir monomethyl ester represents the most established industrial pathway, with multiple commercial manufacturers employing variations of the core synthetic strategy. The primary route involves the stereoselective construction of the adenine nucleoside framework followed by phosphonomethylation and selective esterification [1] [2].

The conventional approach begins with the alkylation of adenine using (R)-propylene carbonate in the presence of sodium hydroxide at elevated temperatures (120°C) for 24 hours. This transformation yields (R)-9-(2-hydroxypropyl)adenine as the key chiral intermediate, though the reaction suffers from regioselectivity issues that result in approximately 10% loss of material due to undesired N-alkylation at the N-3 position [1] [3]. The purity profile can be improved through recrystallization using a 1:1 methanol/isopropanol solvent system, which provides the desired material in 66% overall yield with only 1.7% of the off-regioisomer remaining [2].

The hydroxyl group is subsequently alkylated with tosylated diethyl (hydroxymethyl)phosphonate in the presence of base, typically magnesium tert-butoxide, to install the phosphonate functionality. This reaction is typically performed at 75°C for 3 hours and yields the diethyl phosphonate ester intermediate in good conversion [1] [2]. The choice of base is critical, as magnesium tert-butoxide provides superior conversions compared to sodium tert-butoxide, though it introduces challenges related to cost and lot-to-lot variability [3].

The final step involves selective hydrolysis of one ethyl ester group using trimethylsilyl bromide in dry dichloromethane at 0-5°C for 48 hours, yielding the tenofovir monomethyl ester in 91% yield with retention of optical purity [4] [5]. Alternative dealkylation approaches using ionic complexes have been developed to address the corrosive nature and expense of trimethylsilyl bromide, utilizing complexes of amides with acids or aluminum salts with amine reagents [6].

Phosphonomethylation Strategies

Phosphonomethylation represents a critical transformation in tenofovir monomethyl ester synthesis, involving the selective introduction of the phosphonate group through alkylation reactions. The most widely employed strategy utilizes tosylated diethyl (hydroxymethyl)phosphonate as the electrophilic phosphonomethylating reagent [1] [4].

The preparation of the phosphonomethylating reagent involves the reaction of diethyl phosphite with formaldehyde in the presence of a base, followed by tosylation of the resulting hydroxymethyl phosphonate. The tosylate serves as an excellent leaving group for the subsequent alkylation reaction, providing clean substitution with minimal side reactions [2] [7].

The alkylation reaction typically employs magnesium tert-butoxide as the base in N-methylpyrrolidone solvent at 75°C. The choice of magnesium as the counterion is crucial, as it provides significantly higher yields compared to sodium bases. The reaction mechanism involves deprotonation of the secondary alcohol followed by nucleophilic substitution at the phosphonomethyl carbon [5] [4].

Alternative phosphonomethylation approaches have been explored, including the use of diethyl chloromethylphosphonate as a direct alkylating agent. However, this approach requires more forcing conditions and typically results in lower yields due to competing elimination reactions [7]. The use of phosphorus trichloride-based reagents has also been investigated for direct phosphonomethylation, though these methods require careful control of reaction conditions to avoid decomposition of the adenine base [3].

Esterification Methodologies

The selective esterification of tenofovir to form monomethyl ester derivatives requires careful control of reaction conditions to achieve regioselectivity while maintaining the integrity of the purine base. Several esterification methodologies have been developed, each with distinct advantages and limitations [8] [9].

The most common approach involves the use of chloromethyl isopropyl carbonate as the esterifying reagent in the presence of triethylamine as base. The reaction is typically performed in dimethylformamide at ambient temperature, where the triethylamine salt of tenofovir acts as the nucleophile [9] [10]. The esterification reaction proceeds through formation of the triethylamine salt of tenofovir, which then undergoes nucleophilic attack on the chloromethyl carbonate to form the desired ester linkage [10].

Alternative esterification approaches include the use of alkyl halides in the presence of base, though these methods often require more forcing conditions and may result in lower selectivity. The use of activated esters, such as p-nitrophenyl esters, has been explored for selective esterification, providing good yields under mild conditions [11] [12].

For the preparation of monomethyl esters specifically, controlled hydrolysis of diethyl esters represents an important methodology. This approach involves the selective hydrolysis of one ethyl ester group using aqueous base under carefully controlled conditions to avoid over-hydrolysis to the diacid [13] [14]. The reaction typically employs dilute sodium hydroxide in aqueous acetonitrile at room temperature, with the reaction progress monitored by high-performance liquid chromatography [13].

Chemoenzymatic Synthesis Pathways

Lipase-Catalyzed Transformations

Lipase-catalyzed kinetic resolution represents a powerful approach for the enantioselective synthesis of tenofovir monomethyl ester intermediates. The methodology employs immobilized lipase from Burkholderia cepacia (Amano PS-IM) to achieve kinetic resolution of racemic alcohol precursors through selective transesterification [15] [4] [16].

The optimal reaction conditions involve suspending the immobilized lipase in a mixture of vinyl acetate and toluene at a substrate concentration of 60 mM. The reaction is performed at ambient temperature with continuous stirring, achieving conversions of 45-47% with excellent enantioselectivity (E factor >500) when toluene is used as the cosolvent [15] [4]. The choice of solvent system is critical, as water-immiscible solvents with log P ≥ 2 preserve enzyme conformation and enhance both activity and selectivity [4].

The substrate scope includes racemic 1-(6-chloro-9H-purin-9-yl) propan-2-ol and related halogenated purine derivatives. The lipase demonstrates remarkable selectivity for the (R)-enantiomer, leaving the (S)-enantiomer unreacted while producing the corresponding (R)-acetate ester in 47% yield with 99% enantiomeric excess [15] [4]. The reaction can be scaled to 500 mg batches, demonstrating the practical utility of this approach [16].

Purification of the desired (R)-enantiomer is achieved through preparative silica gel chromatography, though liquid-liquid extraction protocols have been developed that provide the product in 31% yield without chromatographic purification [5]. The acetate ester can be subsequently hydrolyzed under mild basic conditions to provide the free alcohol for further elaboration to tenofovir monomethyl ester [4].

Alcohol Dehydrogenase-Mediated Stereoselective Synthesis

Alcohol dehydrogenase-mediated stereoselective reduction provides an alternative enzymatic approach for the synthesis of chiral tenofovir intermediates. The methodology employs recombinant alcohol dehydrogenase from Lactobacillus kefir expressed in Escherichia coli cells to achieve stereoselective reduction of prochiral ketones [15] [4] [17].

The optimal biocatalyst consists of lyophilized E. coli cells harboring the recombinant alcohol dehydrogenase (E. coli/Lk-ADH Prince), which demonstrates exceptional (R)-selectivity toward 1-(6-chloro-9H-purin-9-yl) propan-2-one substrates. The reaction is performed in aqueous medium at 100 mM substrate concentration, achieving quantitative conversion with 86% isolated yield and excellent optical purity (>99% enantiomeric excess) [15] [4] [16].

The enzymatic reduction requires nicotinamide cofactor regeneration, which is achieved through glucose dehydrogenase-mediated oxidation of glucose. The coupled enzyme system maintains the reduced nicotinamide cofactor at concentrations sufficient for efficient ketone reduction while avoiding product inhibition [17]. The reaction is typically performed at 30°C with gentle agitation for 24 hours to ensure complete conversion [5].

Molecular docking studies have revealed the molecular basis of stereoselectivity, showing that the enzyme active site preferentially accommodates the pro-R face of the ketone substrate through favorable interactions with active site residues. The purine base forms π-π stacking interactions with aromatic residues, while the alkyl substituent is oriented away from the cofactor binding site [4] [5].

The alcohol dehydrogenase approach offers several advantages over lipase-catalyzed kinetic resolution, including quantitative theoretical yield, higher isolated yields, and the ability to process both enantiomers through the use of stereocomplementary enzyme variants. (S)-selective variants, including E. coli/ReADH and E. coli/ADH-A, have been identified for the synthesis of the opposite enantiomer [5].

Purification and Isolation Techniques

The purification and isolation of tenofovir monomethyl ester requires sophisticated chromatographic techniques due to the polar nature of the phosphonate group and the potential for enantiomeric impurities. Multiple purification strategies have been developed to address these challenges while maintaining high purity and yield [18] [19].

Preparative silica gel chromatography represents the most widely employed technique for the purification of tenofovir monomethyl ester derivatives. The method typically employs gradient elution with chloroform-methanol mixtures, starting with 100% chloroform and gradually increasing the methanol content to 20%. This approach provides excellent separation of the desired product from synthetic impurities and enables the isolation of material with 98-99% purity [15] [4].

Reverse-phase high-performance liquid chromatography has been extensively developed for both analytical and preparative applications. The optimal conditions employ a C18 stationary phase with gradient elution using phosphate buffer and acetonitrile mobile phases. For analytical applications, a Zorbax SB C-18 column (150 × 4.6 mm, 5 μm) provides excellent separation with detection at 260 nm for tenofovir derivatives and 234 nm for related metabolites [19].

Chiral stationary phase chromatography has been specifically developed for the separation of tenofovir enantiomers and related chiral impurities. The method employs Chiralpak AD-H as the chiral stationary phase with normal-phase elution conditions. This approach enables the determination of optical impurities at levels below 0.1% and has been validated for routine quality control applications [20] [18].

Ion-exchange chromatography has been explored for the purification of phosphonate-containing compounds, taking advantage of the ionizable phosphonic acid group. Anion-exchange resins in the bicarbonate form provide selective retention of phosphonate compounds, enabling separation from neutral impurities. Elution is achieved using gradient salt solutions, typically sodium chloride in water [21].

Liquid-liquid extraction protocols have been developed as alternatives to chromatographic purification, particularly for large-scale applications. The method exploits the differential solubility of tenofovir derivatives in organic and aqueous phases at different pH values. At low pH, the compound is extracted into organic solvents, while at high pH it partitions into the aqueous phase [5].

Crystallization and recrystallization techniques provide the final purification step for pharmaceutical-grade material. The optimal conditions typically involve dissolution in a polar solvent such as methanol or dimethylformamide, followed by slow cooling or addition of an antisolvent such as diethyl ether. This approach consistently provides material with >99% purity and excellent recovery [22] [23].

Industrial Scale Production Considerations

The industrial scale production of tenofovir monomethyl ester requires careful optimization of synthetic routes, purification processes, and manufacturing protocols to ensure consistent quality, cost-effectiveness, and regulatory compliance. Multiple manufacturers have developed scalable processes, with global production exceeding 1600 metric tons annually [1] [3].

The current industrial manufacturing process is based on a five-step synthetic sequence starting from adenine and (R)-propylene carbonate as primary raw materials. The process utilizes two key intermediates and employs three different solvents in the final synthetic step, with no Class I solvents employed to minimize toxicity concerns [23]. The manufacturing process consistently produces tenofovir disoproxil fumarate in polymorphic Form-I, which is the preferred crystal form for pharmaceutical applications [23].

Process optimization efforts have focused on improving overall yield, reducing manufacturing costs, and enhancing process robustness. The original Gilead process provided tenofovir disoproxil fumarate in 13% overall yield, which was improved to 24% through process optimization by the Clinton Health Access Initiative, and subsequently to 38% through incremental improvements by various manufacturers [2] [3]. Key improvements include telescoping of reaction steps to eliminate intermediate workups, optimization of base selection to avoid expensive magnesium tert-butoxide, and development of nonaqueous purification protocols [2].

The scale-up process requires careful attention to mixing, heat transfer, and reaction time optimization. The alkylation reaction with (R)-propylene carbonate is typically performed in stirred tank reactors at 120°C, requiring efficient heat transfer to maintain uniform temperature throughout the reaction mass. The reaction time has been optimized to 24 hours to ensure complete conversion while minimizing side reactions [3] [24].

Continuous flow chemistry approaches have been investigated as alternatives to batch processing, particularly for the synthesis of key intermediates. A continuous flow process for the preparation of 5-amino-4-cyanoimidazole bearing a chiral hydroxypropyl arm has been demonstrated at 25 gram scale, showing promise for further scaling and potential end-to-end flow processing [3]. The continuous approach offers advantages in terms of heat transfer, mixing efficiency, and process control, though challenges remain in the implementation of solid-liquid separations and purification steps [3].

Quality control considerations for industrial production include specification of starting materials, solvents, and reagents, with particular attention to chiral purity and heavy metal content. The active substance specification has been established in-house by manufacturers and is based on International Council for Harmonisation guidelines [23]. Critical quality attributes include assay (98.0-102.0%), related substances (<0.5% individual, <2.0% total), enantiomeric purity (>99.0%), and residual solvents (<0.1% for each solvent) [23].

Environmental and safety considerations play increasingly important roles in industrial manufacturing. The process has been designed to minimize the use of corrosive and toxic reagents, with particular emphasis on avoiding halotrimethylsilanes and concentrated acids where possible [6]. Waste minimization strategies include solvent recovery and recycling, particularly for N-methylpyrrolidone and dimethylformamide, which are employed in large quantities during the synthesis [6].

The manufacturing process must comply with Good Manufacturing Practices and regulatory requirements established by authorities such as the Food and Drug Administration and the European Medicines Agency. This includes validation of analytical methods, establishment of process controls, and implementation of change control procedures [22]. Regular audits and inspections ensure continued compliance with regulatory requirements and maintenance of product quality standards [23].

XLogP3

Wikipedia

Dates

Explore Compound Types